Tofacitinib citrate impurity 70

Übersicht

Beschreibung

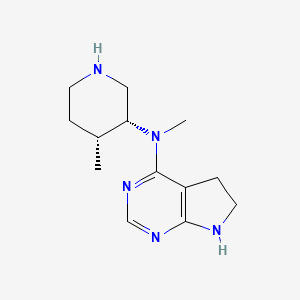

Tofacitinib citrate impurity 70 is a chemical compound related to tofacitinib citrate, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis. This impurity is monitored during the production of tofacitinib citrate to ensure the purity and efficacy of the final pharmaceutical product .

Wirkmechanismus

Target of Action

Tofacitinib Citrate Impurity 70 primarily targets Janus kinases (JAKs), a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . The primary targets of this compound are dendritic cells, CD4(+) T-cells such as Th1 and Th17, and activated B-cells that lead to multicytokine targeting .

Mode of Action

This compound is a partial and reversible Janus kinase (JAK) inhibitor that prevents the body from responding to cytokine signals . By inhibiting JAKs, this compound prevents the phosphorylation and activation of signal transducers and activators of transcription (STATs) . This interaction with its targets results in the modulation of T-cell activation, synovitis, and structural joint damage .

Biochemical Pathways

This compound affects the JAK-STAT signaling pathway, which is involved in the transcription of cells involved in hematopoiesis and immune cell function . It suppresses several JAK-STAT pathways, with the magnitude of the inhibitory effect depending on the cytokine and cell type . The highest decrease was observed for interleukin-6 (IL-6), C-X-C motif chemokine ligand 1, matrix metalloproteinase-1, and AXIN1 .

Pharmacokinetics

Pharmacokinetic studies on this compound demonstrated its rapid absorption with a peak plasma concentration at 0.5-1 hour and a rapid elimination with a mean half-life of 2-3 hours . Clearance mechanisms for this compound are approximately 70% by hepatic metabolism and 30% via renal excretion of the parent drug . The metabolism of this compound is primarily mediated by CYP3A4 with minor contribution from CYP2C19 .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of circulating CD16/56+ natural killer cells, which was reversed in 2-6 weeks after stopping the medication . It also downregulates several proinflammatory plasma proteins that may contribute to the clinical efficacy of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the delivery of this compound to specific inflammation sites at joints via topical route using nanoformulations helps in managing the potential adverse effects . Furthermore, this compound has been shown to correct disrupted epithelial-macrophage interaction and barrier function upon loss of PTPN2 .

Biochemische Analyse

Biochemical Properties

Tofacitinib citrate impurity 70 interacts with several enzymes, proteins, and other biomolecules. The metabolism of Tofacitinib is primarily mediated by CYP3A4 with minor contribution from CYP2C19 . In vitro metabolic studies have identified hydroxy, dihydroxy, and glucuronide of the dihydroxy tofacitinib as the major metabolites .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, the use of Tofacitinib resulted in the reduction of circulating CD16/56+ natural killer cells, which was reversed in 2−6 weeks after stopping the medication .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been identified as a concentration-, time-, and NADPH-dependent irreversible inhibitor of CYP3A4 . It also forms both aldehyde and epoxide intermediates during the metabolic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Forced degradation studies indicated the specificity of method and showed stability-indicating potential for tofacitinib peak .

Metabolic Pathways

This compound is involved in several metabolic pathways. Clearance mechanisms for Tofacitinib are approximately 70% by hepatic metabolism and 30% via renal excretion of the parent drug . The metabolism of Tofacitinib is primarily mediated by CYP3A4 with minor contribution from CYP2C19 .

Vorbereitungsmethoden

The preparation of tofacitinib citrate impurity 70 involves several synthetic routes and reaction conditions. One method starts with 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile as the starting material. This compound undergoes oxidation under specific conditions to form the impurity . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main product .

Analyse Chemischer Reaktionen

Tofacitinib citrate impurity 70 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the starting material can lead to the formation of N-((3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine oxide .

Wissenschaftliche Forschungsanwendungen

Tofacitinib citrate impurity 70 has several scientific research applications. In chemistry, it is used to study the stability and degradation pathways of tofacitinib citrate. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of tofacitinib citrate. Additionally, it is used in the development of analytical methods for the detection and quantification of impurities in pharmaceutical formulations .

Vergleich Mit ähnlichen Verbindungen

Tofacitinib citrate impurity 70 can be compared with other impurities and related compounds such as the enantiomers of tofacitinib citrate. These compounds share similar chemical structures but differ in their specific configurations and properties. The uniqueness of this compound lies in its specific synthetic route and the conditions under which it is formed .

Similar compounds include:

- Enantiomers of tofacitinib citrate

- Other janus kinase inhibitors with similar structures

Eigenschaften

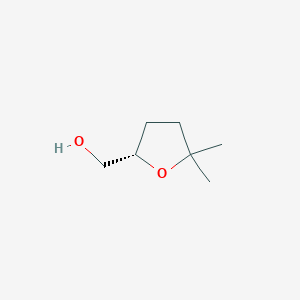

IUPAC Name |

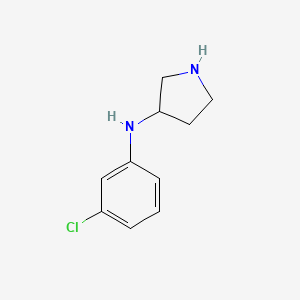

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h8-9,11,14H,3-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKLGBHPZPMJQ-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1N(C)C2=NC=NC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1428444.png)

![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428446.png)

![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)

![(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1428456.png)

![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)